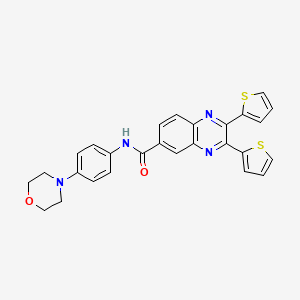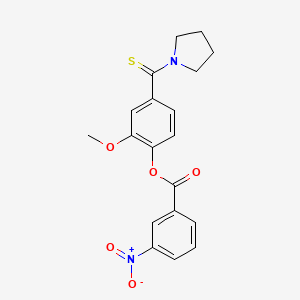
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate
概要
説明
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is an organic compound with a complex structure that includes a methoxy group, a pyrrolidine ring, a carbonothioyl group, and a nitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate typically involves multiple steps:
Formation of the Pyrrolidin-1-ylcarbonothioyl Intermediate: This step involves the reaction of pyrrolidine with carbon disulfide in the presence of a base to form the pyrrolidin-1-ylcarbonothioyl intermediate.
Coupling with 2-Methoxy-4-bromophenyl: The intermediate is then coupled with 2-methoxy-4-bromophenyl using a palladium-catalyzed cross-coupling reaction.
Nitration: The final step involves the nitration of the coupled product to introduce the nitrobenzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: 2-Hydroxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate.
Reduction: 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-aminobenzoate.
Substitution: Various substituted phenyl 3-nitrobenzoates depending on the nucleophile used.
科学的研究の応用
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzoate group can participate in electron transfer reactions, while the pyrrolidin-1-ylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate .
- 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate .
- 2-Methoxy-4-(azepan-1-ylcarbonothioyl)phenyl 3-nitrobenzoate .
Uniqueness
2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is unique due to the presence of the pyrrolidin-1-ylcarbonothioyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their properties and applications.
特性
IUPAC Name |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-17-12-13(18(27)20-9-2-3-10-20)7-8-16(17)26-19(22)14-5-4-6-15(11-14)21(23)24/h4-8,11-12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADARNTYAMLWASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]piperidine-1-carbothioamide](/img/structure/B3665563.png)
![5-(acetyloxy)-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3665564.png)
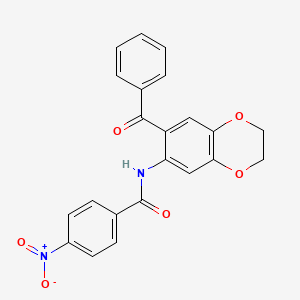
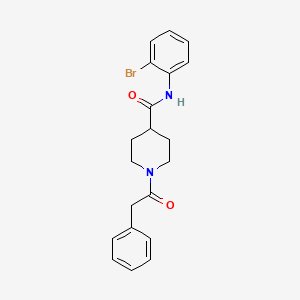

![1-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B3665580.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B3665601.png)
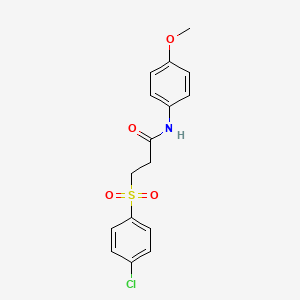
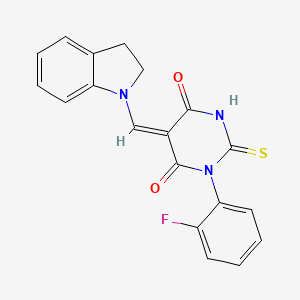
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyphenyl)glycinamide](/img/structure/B3665618.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(4-methoxybenzyl)glycinamide](/img/structure/B3665627.png)
![(5E)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3665628.png)
![2-{2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3665640.png)
